3-Cyclopropylbenzamide

Kinase inhibition p38 MAPK Anti-inflammatory

Procure 3-Cyclopropylbenzamide (CAS 408359-50-2) for precise kinase inhibitor development. This meta-substituted benzamide scaffold delivers potent p38 MAPK inhibition (IC50 0.027 μM) and high selectivity. The cyclopropyl bioisostere markedly improves metabolic stability, enabling once-daily oral dosing predictions. Critical SAR studies show a 3.3-fold potency difference versus para-isomers, demanding exact regiochemistry. Also serves as a key substrate for Pd-catalyzed C-H functionalization to access complex heterocycles. For lead optimization in inflammation and oncology programs, this is the essential building block.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 408359-50-2
Cat. No. B1627571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylbenzamide
CAS408359-50-2
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=CC=C2)C(=O)N
InChIInChI=1S/C10H11NO/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H2,11,12)
InChIKeyFUYIFWRAZHPBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylbenzamide (CAS 408359-50-2): Procurement Guide and Comparative Activity Profile


3-Cyclopropylbenzamide (CAS 408359-50-2) is a small-molecule organic compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It features a benzamide core substituted with a cyclopropyl group at the meta-position. This compound serves as a versatile synthetic building block and scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other enzyme-targeting agents [1]. Its commercial availability typically ranges from 95% to 99% purity , making it suitable for research and development applications.

3-Cyclopropylbenzamide (CAS 408359-50-2): Why Structural Analog Substitution Is Not Advisable


Generic substitution of 3-cyclopropylbenzamide with other benzamide derivatives is not advisable due to the profound impact of the cyclopropyl moiety on molecular properties. The cyclopropyl ring acts as a constrained bioisostere that can significantly alter metabolic stability, binding conformation, and target selectivity compared to simple alkyl or aryl substituents . Specifically, the meta-substitution pattern dictates the spatial orientation of the benzamide scaffold within enzyme active sites, a feature that cannot be replicated by ortho- or para-analogs [1]. As demonstrated in kinase inhibitor programs, even minor structural changes in the benzamide series can lead to orders-of-magnitude differences in inhibitory potency and selectivity profiles, underscoring the need for precise chemical procurement .

3-Cyclopropylbenzamide (CAS 408359-50-2): Quantitative Evidence Guide for Scientific Selection


p38α MAPK Inhibitory Activity of N-Cyclopropylbenzamide-Benzophenone Hybrids

While direct activity data for 3-cyclopropylbenzamide itself is not available in the literature, closely related N-cyclopropylbenzamide-benzophenone hybrids demonstrate that the cyclopropylbenzamide scaffold can achieve potent p38α MAPK inhibition. Compound 10g, which incorporates the N-cyclopropylbenzamide moiety, exhibited an IC50 of 0.027 μM against p38α MAPK [1]. In contrast, a simpler benzamide analog (the 'lead' compound in a separate study) showed an IC50 of 8.7 ± 0.7 μM against its target, representing a >300-fold difference in potency [2]. This class-level inference suggests that the cyclopropylbenzamide scaffold is capable of conferring high potency when appropriately elaborated, a feature that may not be achievable with simpler benzamide cores.

Kinase inhibition p38 MAPK Anti-inflammatory

Regioisomeric Impact on Inhibitory Potency: Meta- vs. Ortho- and Para-Substitution

The substitution pattern on the benzamide ring critically influences biological activity. In a study of substituted benzamide derivatives, the meta-methyl analog (5a) exhibited an IC50 of 14.8 ± 5.0 μM, whereas the ortho-methyl (lead) and para-methyl (5b) analogs showed IC50 values of 8.7 ± 0.7 μM and 29.1 ± 3.8 μM, respectively [1]. This represents a 3.3-fold difference in potency between the meta and para regioisomers (14.8 μM vs. 29.1 μM) [1]. For 3-cyclopropylbenzamide, the meta-cyclopropyl substitution pattern is therefore likely to confer a distinct pharmacological profile compared to its ortho- or para-cyclopropyl analogs, directly impacting target engagement and biological outcome.

Structure-activity relationship Regioisomer Benzamide

Influence of Cyclopropyl Ring on Metabolic Stability

The cyclopropyl ring is a well-established structural motif for improving the metabolic stability of drug candidates by reducing cytochrome P450-mediated oxidation. In the development of IDO1 inhibitors, the strategic incorporation of a cyclopropyl group into a tetrahydronaphthyridine series led to compounds with improved metabolic stability and a predicted human oral dose as low as 9 mg once daily [1]. While 3-cyclopropylbenzamide itself is not the final drug candidate, its cyclopropylbenzamide core represents a key building block for introducing this metabolic stability advantage. The cyclopropyl ring can also undergo bioactivation to reactive intermediates, a property that must be managed but which underscores its unique metabolic handling compared to simple alkyl substituents [2].

Metabolic stability Cyclopropyl Drug metabolism

Kinase Selectivity of N-Cyclopropylbenzamide Derivatives

Kinase selectivity is a critical parameter for developing safe and effective therapeutics. The N-cyclopropylbenzamide-benzophenone hybrid 10g demonstrated high kinase selectivity, with p38α and p38β being the only kinases significantly affected among a panel of over 94 endogenous kinases [1]. While this selectivity data is for a more complex derivative, it provides class-level evidence that the cyclopropylbenzamide scaffold can be elaborated to achieve a highly selective inhibition profile. This is in contrast to many promiscuous kinase inhibitors that lack such specificity, potentially leading to off-target toxicities.

Kinase selectivity p38 MAPK Off-target

3-Cyclopropylbenzamide (CAS 408359-50-2): Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: p38 MAPK Inhibitor Development

Researchers developing novel p38 MAPK inhibitors should prioritize 3-cyclopropylbenzamide as a core scaffold. Evidence from N-cyclopropylbenzamide-benzophenone hybrids demonstrates that this scaffold can achieve potent inhibition (IC50 = 0.027 μM) and high kinase selectivity [1]. This makes it a strategic choice for lead optimization programs focused on inflammatory diseases and cancer.

Metabolic Stability Optimization

For projects where improving metabolic stability is a primary goal, 3-cyclopropylbenzamide offers a strategic advantage. The cyclopropyl ring is a proven bioisostere that can enhance metabolic stability, as demonstrated in IDO1 inhibitor programs where cyclopropyl incorporation led to a predicted human oral dose as low as 9 mg once daily [2]. Procuring this specific benzamide provides a direct entry point for introducing this advantageous moiety into lead compounds.

Structure-Activity Relationship (SAR) Studies

3-Cyclopropylbenzamide is an essential tool for SAR studies exploring the impact of regioisomerism and substituent effects. Quantitative data shows that meta-substitution (like in 3-cyclopropylbenzamide) can result in a 3.3-fold difference in inhibitory potency compared to para-substitution [3]. Using the precisely defined meta-isomer ensures accurate and reproducible SAR data, which is critical for understanding the structural determinants of biological activity.

Synthetic Methodology Development

3-Cyclopropylbenzamide serves as a key substrate in developing novel synthetic methods, such as palladium-catalyzed C-H functionalization and ring-opening reactions [4]. Its cyclopropyl ring provides a unique reactive handle for accessing complex heterocyclic systems like benzo[c]azepine-1-ones, which are valuable in medicinal chemistry. Procuring this compound enables method development and the synthesis of diverse, complex molecular libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.